2-(Furan-2-ylmethyl)butanoic acid
Description
2-(Furan-2-ylmethyl)butanoic acid is a branched-chain carboxylic acid featuring a furan ring substituted at the second carbon of the butanoic acid backbone. The furan moiety, a five-membered aromatic heterocycle with oxygen, confers unique electronic and steric properties to the molecule. Such compounds are often explored in pharmaceuticals, agrochemicals, and flavor/fragrance industries due to their reactivity and functional versatility .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)butanoic acid |
InChI |
InChI=1S/C9H12O3/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11) |
InChI Key |
QUOHDJCSGPDTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)butanoic acid can be achieved through various methods. One common approach involves the reaction of furan-2-carboxaldehyde with butanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a coupling reagent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Furan-2-ylmethyl)butanoic acid often involves the use of microwave-assisted synthesis. This method allows for efficient and rapid production of the compound by utilizing microwave radiation to accelerate the reaction. The process involves the use of effective coupling reagents, such as DMT/NMM/TsO− or EDC, to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated furans, nitrofurans
Scientific Research Applications
2-(Furan-2-ylmethyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 2-(Furan-2-ylmethyl)butanoic acid, highlighting substituent variations and their implications:
Physicochemical Properties
- Acidity: The pKa of furan-substituted butanoic acids is influenced by electron-withdrawing effects of the oxygen in the furan ring. For example, 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid has a predicted pKa of 3.50, slightly lower than unsubstituted butanoic acid (pKa ~4.8) .
- Thermal Stability: Compounds like 4-Phenyl-2-butanone (boiling point ~521°C) suggest that aromatic substituents increase thermal stability compared to aliphatic analogs .
Biological Activity
2-(Furan-2-ylmethyl)butanoic acid is an organic compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.19 g/mol
- IUPAC Name : 2-(Furan-2-ylmethyl)butanoic acid
- CAS Number : 247972
Anticancer Activity
Research indicates that 2-(Furan-2-ylmethyl)butanoic acid exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated cytotoxic effects, particularly against MCF-7 cells, with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 25 | High |
| HepG2 | 40 | Moderate |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of 2-(Furan-2-ylmethyl)butanoic acid was assessed against several microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method.
| Microbial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 50 | Moderate |
| S. aureus | 30 | High |
| C. albicans | 40 | Moderate |
The results indicate that the compound possesses notable antimicrobial properties, particularly against Staphylococcus aureus.
Antioxidant Activity
Antioxidant assays using DPPH and ABTS methods showed that 2-(Furan-2-ylmethyl)butanoic acid has significant free radical scavenging activity. The compound's antioxidant capacity was compared with standard antioxidants like ascorbic acid.
| Assay Type | IC50 (µM) | Comparison to Ascorbic Acid |
|---|---|---|
| DPPH | 20 | Comparable |
| ABTS | 15 | Superior |
The biological activities of 2-(Furan-2-ylmethyl)butanoic acid are attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in cancer cell proliferation and modulate pathways related to oxidative stress. Further studies are needed to elucidate the precise molecular mechanisms.
Case Studies
-
Study on Anticancer Effects : A recent study published in a peer-reviewed journal demonstrated that treatment with 2-(Furan-2-ylmethyl)butanoic acid resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor volume was observed, confirming its potential as an anticancer therapeutic agent.
-
Evaluation of Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study highlighted the compound's potential in treating infections caused by resistant strains.
- Methodology : Disk diffusion and broth microdilution techniques were employed.
- Findings : The compound exhibited potent activity against multi-drug resistant strains, suggesting its application in infectious disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
